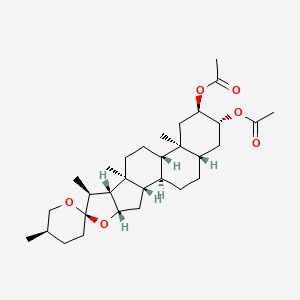

Gitogenin diacetate

説明

Gitogenin diacetate is a steroidal saponin derivative characterized by the acetylation of hydroxyl groups on the gitogenin backbone. Diacetates are esters formed by the reaction of alcohols or polyols with acetic acid, often enhancing lipophilicity, stability, or bioactivity compared to their parent compounds .

特性

CAS番号 |

3399-20-0 |

|---|---|

分子式 |

C31H48O6 |

分子量 |

516.7 g/mol |

IUPAC名 |

[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-acetyloxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate |

InChI |

InChI=1S/C31H48O6/c1-17-9-12-31(34-16-17)18(2)28-26(37-31)14-24-22-8-7-21-13-25(35-19(3)32)27(36-20(4)33)15-30(21,6)23(22)10-11-29(24,28)5/h17-18,21-28H,7-16H2,1-6H3/t17-,18+,21+,22-,23+,24+,25-,26+,27-,28+,29+,30+,31-/m1/s1 |

InChIキー |

DKNKURXYEOJDRI-UHNDFYHCSA-N |

異性体SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC(=O)C)OC(=O)C)C)C)C)OC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Gitogenin diacetate can be synthesized from gitogenin through acetylation. The process involves refluxing gitogenin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of gitogenin diacetate as long needles with a melting point of 251-254°C .

Industrial Production Methods

Industrial production of gitogenin diacetate involves the extraction of gitogenin from plant sources, followed by its chemical modification. The extraction process includes hydrolysis of plant saponins to release gitogenin, which is then purified and subjected to acetylation . The large-scale production requires optimization of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

Gitogenin diacetate undergoes various chemical reactions, including:

Oxidation: Gitogenin diacetate can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert gitogenin diacetate to its alcohol derivatives.

Substitution: Gitogenin diacetate can undergo nucleophilic substitution reactions, where acetyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of gitogenin diacetate .

科学的研究の応用

Gitogenin diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.

作用機序

Gitogenin diacetate exerts its effects through multiple mechanisms:

Vascular Effects: It induces endothelium-dependent vasodilatation by acting on vascular M3 receptors.

Cardiac Effects: It affects cardiac M2 receptors, leading to a decrease in the rate and force of contractions.

Enzyme Inhibition: Gitogenin diacetate inhibits enzymes such as UDP-glucuronosyltransferase 1A4 and α-glucosidase, which play roles in various metabolic pathways.

類似化合物との比較

Structural and Functional Differences

- Core Backbone: Gitogenin diacetate (steroidal) vs. hematoxin diacetate (flavonoid-based) vs. NPGDA (neopentyl glycol-derived) . Diacetate fibers are polymer-based cellulose esters, differing significantly in macromolecular structure .

Reactivity :

- Biological Activity: DAF-FM diacetate and hematoxin diacetate are bioactive, acting as NO probes and kinase inhibitors, respectively .

Research Findings and Contrasts

Pharmacokinetics :

Industrial Use :

Critical Analysis of Evidence Gaps

- Gitogenin Diacetate-Specific Data: No direct studies on gitogenin diacetate were identified in the provided evidence. Its comparison relies on extrapolation from structurally related diacetates.

- Contradictions : Diacetate fibers exhibit lower alkaline resistance than triacetate , whereas NPGDA defies this trend due to its unique steric effects .

Q & A

Q. What are the established methods for synthesizing and characterizing Gitogenin diacetate in laboratory settings?

Gitogenin diacetate synthesis typically involves acetylation of the parent compound using acetic anhydride or acetyl chloride under controlled conditions. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For oxidation reactions involving diacetate derivatives, iodobenzene diacetate has been utilized as an oxidizing agent in porphyrin synthesis, achieving 46% yield under optimized conditions . Ensure experimental protocols include detailed reagent ratios, reaction times, and purification steps to enhance reproducibility .

Q. How can researchers ensure the stability of Gitogenin diacetate during storage and experimental use?

Stability testing should include thermal gravimetric analysis (TGA) to determine decomposition temperatures (e.g., sodium diacetate decomposes above 150°C) and compatibility studies with acids, bases, and oxidizing agents, as diacetate compounds may react unpredictably under extreme conditions . Store Gitogenin diacetate in airtight containers with desiccants to prevent hydrolysis, and monitor pH levels in aqueous solutions to avoid unintended degradation .

Q. What in vitro assays are suitable for preliminary bioactivity screening of Gitogenin diacetate?

Use cell-based assays such as ROS detection with fluorescent probes (e.g., DCFH-DA, as applied in human blood cell studies) or cytokine profiling (e.g., IL-2, IFNγ) to evaluate immunomodulatory effects. For metabolic studies, combine 16S rDNA sequencing (as in murine gut microbiota research) with functional predictions like KEGG pathway analysis to link structural changes to metabolic shifts .

Advanced Research Questions

Q. How can contradictory data on Gitogenin diacetate’s bioactivity be systematically addressed?

Contradictions often arise from variability in experimental models or dosage regimes. For example, sodium diacetate at 0.3 g/(kg·d) in mice altered gut microbiota diversity (447 genera increased, 142 decreased) but raised obesity risks due to upregulated fatty acid synthesis. To resolve discrepancies:

- Conduct dose-response studies across multiple models (e.g., in vitro cell lines, ex vivo T-cell assays) .

- Apply multivariate statistical tools (e.g., D-optimal experimental design) to isolate confounding variables .

- Validate findings using orthogonal methods (e.g., metabolomics alongside transcriptomics) .

Q. What experimental design strategies mitigate challenges in studying Gitogenin diacetate’s mechanism of action?

- Redox Signaling Studies : Use ROS-sensitive probes (e.g., DCFDA) paired with inhibitors (e.g., diphenyleneiodonium) to dissect oxidative pathways, as demonstrated in arsenic-UVA exposure research .

- T-Cell Modulation : Adapt functional assays from kinase inhibitor studies (e.g., dasatinib’s dose-dependent suppression of CD107a/b mobilization and cytokine production) to quantify immunotoxicity .

- Epigenetic Effects : Combine ChIP-seq with RNA sequencing to assess histone acetylation changes, leveraging Gitogenin diacetate’s acetyl groups as potential epigenetic modifiers .

Q. How can researchers optimize data collection and analysis for high-throughput studies on Gitogenin diacetate?

- Data Collection : Use electronic lab notebooks (ELNs) to standardize metadata (e.g., solvent polarity, temperature) and minimize human error .

- Statistical Analysis : Apply response surface methodology (RSM) or machine learning algorithms to identify nonlinear relationships between variables, as seen in ROS detection optimization .

- Reproducibility : Follow guidelines for supplemental data curation (e.g., Beilstein Journal’s requirements for compound characterization and raw data archiving) .

Data Contradiction Analysis Framework

Key Methodological Recommendations

- Synthesis : Document reaction conditions rigorously to enable replication .

- Bioactivity Testing : Use standardized positive/negative controls (e.g., PMA for ROS assays) .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。